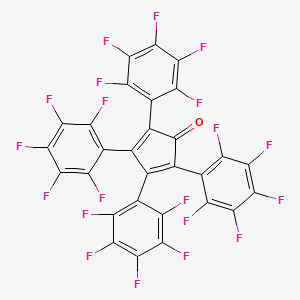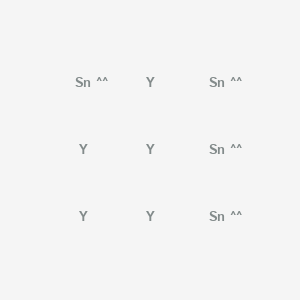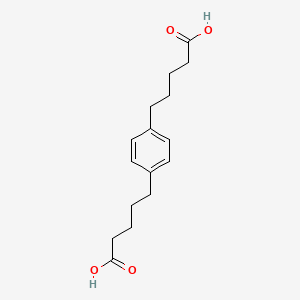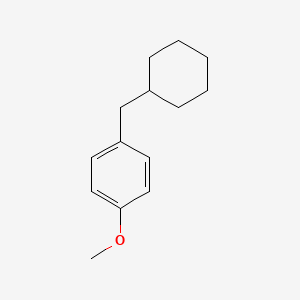![molecular formula C25H18N2O B14715923 1,3-Diphenylpyrrolo[2,1-a]isoquinoline-2-carboxamide CAS No. 20958-82-1](/img/structure/B14715923.png)
1,3-Diphenylpyrrolo[2,1-a]isoquinoline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diphenylpyrrolo[2,1-a]isoquinoline-2-carboxamide is a complex organic compound that belongs to the class of pyrrolo[2,1-a]isoquinolines. These compounds are known for their significant biological activities and are often found in various bioactive natural products and pharmaceutically important molecules . The structure of this compound includes a pyrrolo[2,1-a]isoquinoline core with two phenyl groups and a carboxamide group, making it a unique and versatile compound for various applications.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Diphenylpyrrolo[2,1-a]isoquinoline-2-carboxamide can be synthesized through several methods. One common approach involves the multicomponent 1,3-dipolar cycloaddition reaction. This method typically starts with isoquinoline, 2-bromoacetophenones, and different non-symmetrical acetylenic dipolarophiles using 1,2-epoxypropane as a solvent . The reaction conditions often include heating under reflux or microwave irradiation to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1,3-Diphenylpyrrolo[2,1-a]isoquinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
1,3-Diphenylpyrrolo[2,1-a]isoquinoline-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,3-Diphenylpyrrolo[2,1-a]isoquinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
類似化合物との比較
1,3-Diphenylpyrrolo[2,1-a]isoquinoline-2-carboxamide can be compared with other pyrrolo[2,1-a]isoquinoline derivatives, such as:
Crispine A: Known for its anticancer activity.
Oleracein E: Isolated from traditional Chinese medicinal plants with significant biological activity.
Trolline: Another natural product with a pyrrolo[2,1-a]isoquinoline core.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
20958-82-1 |
|---|---|
分子式 |
C25H18N2O |
分子量 |
362.4 g/mol |
IUPAC名 |
1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxamide |
InChI |
InChI=1S/C25H18N2O/c26-25(28)22-21(18-10-3-1-4-11-18)24-20-14-8-7-9-17(20)15-16-27(24)23(22)19-12-5-2-6-13-19/h1-16H,(H2,26,28) |
InChIキー |
YOEPZPNFIZZEDI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C=CN3C(=C2C(=O)N)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


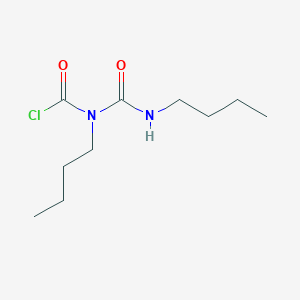
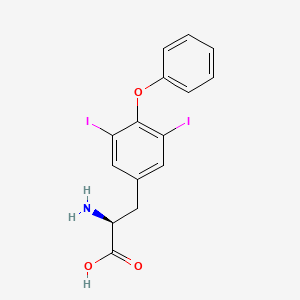

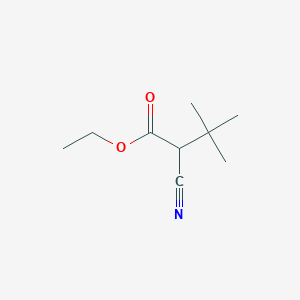
![Dioctyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropanoate](/img/structure/B14715877.png)
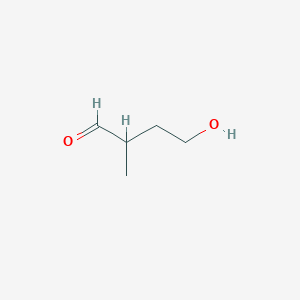
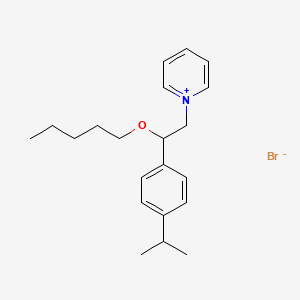
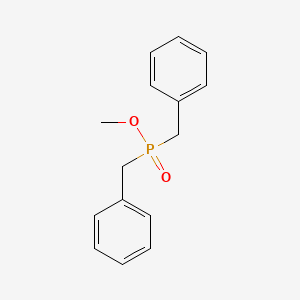
![1-[(E)-Methyldiazenyl]cyclohexyl acetate](/img/structure/B14715893.png)
